Pyridin-4-ylmethyl carbamimidothioate

Description

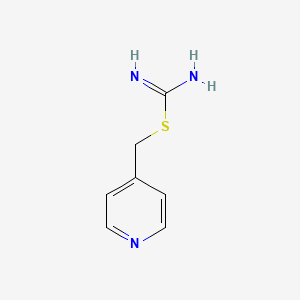

Pyridin-4-ylmethyl carbamimidothioate is a thiourea-derived compound characterized by a carbamimidothioate group (-NH-C(=NH)-S-) linked to a pyridin-4-ylmethyl moiety. Carbamimidothioates are versatile intermediates in heterocyclic chemistry, often participating in cyclization or multicomponent reactions to form pharmacologically active compounds .

Properties

Molecular Formula |

C7H9N3S |

|---|---|

Molecular Weight |

167.23 g/mol |

IUPAC Name |

pyridin-4-ylmethyl carbamimidothioate |

InChI |

InChI=1S/C7H9N3S/c8-7(9)11-5-6-1-3-10-4-2-6/h1-4H,5H2,(H3,8,9) |

InChI Key |

LVEMROJFCIAJIX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1CSC(=N)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

Ethyl Carbamimidothioate

- Structure : Features an ethyl group (-CH$2$CH$3$) instead of pyridin-4-ylmethyl.

- Reactivity : Used in [3+3] heterocyclization with 2,3,4,5-tetrafluorobenzoyl chloride to synthesize 6,7,8-trifluoro-2-(ethylsulfanyl)quinazolin-4(3H)-ones, demonstrating utility in constructing fused thiopyrimidine systems .

- Applications : Primarily employed in synthesizing fluorinated heterocycles, which may have applications in medicinal or materials chemistry.

Methyl Carbamimidothioate Sulfate

- Structure : Contains a methyl group (-CH$_3$) and exists as a sulfate salt.

- Reactivity: Participates in one-pot, three-component reactions with aromatic aldehydes and ethyl 2-cyanoacetate to yield 4-aryl-5-cyano-1,6-dihydro-2-thiouracils. This method is noted for high yields and mild conditions .

- Applications : The resulting thiouracils exhibit anti-HIV-1, anti-hepatitis C, and anti-SARS activities, highlighting the pharmacological relevance of carbamimidothioate derivatives .

Pyridin-4-ylmethyl Sulfonamides

- Structure : Shares the pyridin-4-ylmethyl group but replaces the carbamimidothioate with a sulfonamide (-SO$_2$-NH-) functional group.

- Reactivity : Used as fungicidal agents, with structural optimization focusing on substituents (Ra, Y, D in formula I) to enhance efficacy against phytopathogenic fungi .

Comparative Analysis Table

Key Differences and Implications

Substituent Effects :

- The ethyl and methyl groups in carbamimidothioates prioritize ease of synthesis and reaction efficiency, whereas the pyridin-4-ylmethyl group may confer enhanced solubility or target specificity due to its aromatic nitrogen .

- Sulfonamides vs. carbamimidothioates : Sulfonamides are more electronegative, favoring hydrogen-bond interactions critical for fungicidal activity, while carbamimidothioates offer nucleophilic sulfur for cyclization .

Synthetic Utility :

- Ethyl and methyl derivatives are preferred for rapid heterocycle assembly under mild conditions .

- Pyridin-4-ylmethyl derivatives remain underexplored but could bridge medicinal and agrochemical applications, as suggested by sulfonamide success .

Biological Activity :

- Methyl carbamimidothioate-derived thiouracils show broad antiviral activity, while pyridin-4-ylmethyl sulfonamides target fungi. This dichotomy suggests that the this compound could be optimized for either pathway, depending on substituent tuning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.